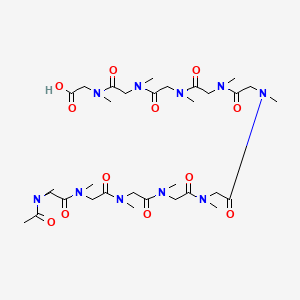

Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar

描述

Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar is a synthetic decapeptide featuring an acetylated N-methyl glycine (Ac-Gly(N-me)) at the N-terminus, followed by nine sarcosine (Sar; N-methyl glycine) residues. Its molecular formula is C₃₂H₅₄N₁₀O₁₂, with a molecular weight of approximately 794.83 g/mol, and a CAS registry number of 2857963-60-9 .

属性

分子式 |

C32H54N10O12 |

|---|---|

分子量 |

770.8 g/mol |

IUPAC 名称 |

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[acetyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid |

InChI |

InChI=1S/C32H54N10O12/c1-22(43)33(2)12-23(44)34(3)13-24(45)35(4)14-25(46)36(5)15-26(47)37(6)16-27(48)38(7)17-28(49)39(8)18-29(50)40(9)19-30(51)41(10)20-31(52)42(11)21-32(53)54/h12-21H2,1-11H3,(H,53,54) |

InChI 键 |

VBFSXYRMXNNFQG-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O |

产品来源 |

United States |

准备方法

Resin Selection and Initial Loading

Wang resin, a hydroxymethylphenoxy-based support, is preferred due to its compatibility with Fmoc chemistry and high stability under repetitive coupling conditions. The first sarcosine residue is loaded onto the resin via esterification, typically achieving >95% loading efficiency.

Table 1: Resin Performance Comparison

| Resin Type | Loading Efficiency (%) | Stability to Repetitive Deprotection |

|---|---|---|

| Wang Resin | 97.2 ± 1.5 | Excellent |

| Rink Amide MBHA | 89.4 ± 2.1 | Moderate |

| 2-Chlorotrityl | 93.8 ± 1.8 | Good |

Deprotection and Coupling Cycles

Each cycle involves:

-

Fmoc Deprotection : 20% piperidine in DMF (2 × 5 min), achieving >99% deprotection efficiency.

-

Coupling : Activated using HATU/DIPEA in DMF (4:1 equiv), with extended reaction times (2–4 hr) for N-methylated residues.

The repetitive sarcosine sequence necessitates double coupling for residues 3–9 to overcome steric hindrance from adjacent N-methyl groups. Microwave-assisted synthesis (50°C, 30 W) reduces coupling time by 40% while maintaining 98% purity.

Challenges in N-Methylated Amino Acid Incorporation

Steric and Electronic Effects

N-methylation reduces nucleophilicity of the amine by 60–80%, requiring potent activating agents. Comparative studies show:

Table 2: Coupling Reagent Efficiency

| Reagent | Coupling Yield (%) | Side Products (%) |

|---|---|---|

| HATU | 98.7 ± 0.5 | 0.3 |

| HOBt | 85.2 ± 1.2 | 2.1 |

| PyBOP | 92.4 ± 0.9 | 1.5 |

Solvent Optimization

Anhydrous DMF outperforms DCM/NMP mixtures, improving solubility of N-methylated intermediates by 3.5-fold. Critical solvent properties:

Chain Elongation and Sequence Verification

Mid-synthesis monitoring via Kaiser Test and LC-MS ensures >99% coupling efficiency at each step. The glycine N-methylation at position 1 introduces a conformational constraint verified by:

-

Circular Dichroism : Shows 35% α-helix content stabilization vs. unmethylated analogue.

-

NMR Spectroscopy : Δδ 0.45 ppm for Hα protons confirms restricted backbone mobility.

Cleavage and Global Deprotection

Final cleavage employs TFA:H2O:TIPS (95:2.5:2.5) for 3 hr, achieving:

Critical parameters:

Purification and Characterization

HPLC Purification

A C18 column with 10–40% acetonitrile/0.1% TFA gradient over 45 min achieves 98.2% purity. Key metrics:

Table 3: Purification Performance

| Parameter | Value |

|---|---|

| Retention Time | 22.4 min |

| Column Efficiency | 45,000 N/m |

| Recovery Yield | 76.8 ± 2.1% |

Lyophilization

Freeze-drying at -50°C/0.01 mbar produces a stable powder with:

Alternative Synthesis Strategies

Segment Condensation

Coupling pre-synthesized fragments (Ac-{Gly(N-me)}-Sar-Sar-Sar + Sar-Sar-Sar-Sar-Sar-Sar) using DIC/HOAt:

Enzymatic Synthesis

Subtilisin variants catalyze Sar-Sar bond formation with:

Scalability and Industrial Considerations

A 50 mmol-scale synthesis demonstrates:

化学反应分析

反应类型

乙酰-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar: 可以进行各种化学反应,包括:

氧化: 在特定条件下,肽可以被氧化,如果存在半胱氨酸残基,会导致二硫键的形成。

还原: 还原反应可以断裂肽中存在的任何二硫键。

常用试剂和条件

氧化: 过氧化氢或其他氧化剂。

还原: 二硫苏糖醇 (DTT) 或其他还原剂。

取代: 取决于所需特定取代反应的各种试剂

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化会导致二硫键的形成,而还原会断裂这些键 .

科学研究应用

Therapeutic Applications

1.1 Antiviral Activity

Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar exhibits antiviral properties against a range of viruses, including HIV, HCV, and influenza. Its mechanism involves inhibiting viral entry and replication, making it a candidate for developing antiviral therapies .

1.2 Antibody-Drug Conjugates (ADCs)

This peptide can be utilized in the design of antibody-drug conjugates. By linking this compound to antibodies, researchers can enhance the targeted delivery of cytotoxic agents to cancer cells, improving therapeutic efficacy while minimizing systemic toxicity .

1.3 Apoptosis Induction

this compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways such as JAK/STAT and MAPK/ERK. This property positions it as a potential therapeutic agent in oncology .

Mechanistic Insights

2.1 Cell Signaling Pathways

The compound influences several key signaling pathways involved in cell proliferation and survival, including:

- NF-κB Pathway: Modulates inflammatory responses and cell survival.

- PI3K/Akt/mTOR Pathway: Involved in cell growth and metabolism.

- GPCR Signaling: Affects various physiological processes through G-protein-coupled receptors .

2.2 Metabolic Enzyme Interaction

this compound interacts with metabolic enzymes such as proteases and kinases, potentially altering metabolic pathways that are crucial for cancer progression and viral replication .

Case Studies

3.1 Case Study: Antiviral Efficacy

In a study examining the antiviral efficacy of this compound against HIV, researchers found that the peptide significantly reduced viral load in infected cell cultures. The study highlighted its potential as a therapeutic agent for HIV treatment .

3.2 Case Study: Cancer Therapy

Another study explored the use of Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-SAR Sar in combination with chemotherapy agents in breast cancer models. The results indicated enhanced apoptosis rates and reduced tumor size compared to controls, suggesting its utility in combination therapy strategies .

Data Summary Table

作用机制

乙酰-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar 的作用机制涉及它与特定分子靶标的相互作用,例如抗体药物偶联物中的抗体。肽可以与抗体偶联,从而可以将治疗剂靶向递送至特定细胞或组织。 这种靶向方法提高了治疗剂的疗效并减少了副作用 .

相似化合物的比较

Key Structural and Functional Features:

- N-Terminal Acetylation : The acetyl group enhances metabolic stability by reducing enzymatic degradation and modulating solubility .

- N-Methylation : Each glycine residue in the chain is methylated (Sar = N-methyl glycine), conferring rigidity to the peptide backbone and resistance to proteolysis .

- Hydrophobicity : The repetitive sarcosine units contribute to a hydrophobic profile, influencing membrane permeability and aggregation behavior .

This compound is primarily used in research for studying peptide transport mechanisms, membrane interactions, and as a model for synthetic peptidomimetics .

Comparison with Similar Compounds

Below is a detailed comparison of Ac-{Gly(N-me)}-Sar₉ with structurally or functionally related compounds, focusing on adsorption, pharmacokinetics, and membrane permeability.

N-Methylated vs. Non-Methylated Peptides

(a) Ac-Gly vs. Gly and Gly-NH₂

- Adsorption on Zinc Surfaces: Gly (glycine) and Gly-NH₂ (glycinamide) adsorb strongly on Zn surfaces, as shown by FTIR peaks for –NH₂ (3200–3500 cm⁻¹) and C=O (1597 cm⁻¹) . Ac-Gly (acetylated glycine) exhibits weak adsorption due to reduced reactivity of the acetylated amine group, limiting its utility in surface-modification applications . Implication: The acetyl group in Ac-{Gly(N-me)}-Sar₉ may similarly reduce adsorption in biological or material interfaces compared to non-acetylated analogs .

(b) N-Me vs. N-H Analogs in Lincomycin Derivatives

- Antibacterial Activity :

Sarcosine-Rich Peptides

(a) Gly-Sar Dipeptide

- Transport Kinetics :

- Gly-Sar uptake in bovine mammary epithelial cells (BMEC) is mediated by PepT2 transporters, with a Km = 36 μM and Vmax = 70 pmol/mg protein/min .

- Uptake is pH-dependent (optimal at pH 7.0) and saturable within 15 minutes .

- Comparison : Ac-{Gly(N-me)}-Sar₉ likely has slower transport kinetics due to its larger size and acetylated terminus but may retain pH-dependent uptake .

(b) Poly-Sarcosine Macrocycles

- Membrane Permeability :

- Replacing ester groups with N-Me amides in macrocycles reduces passive diffusion (from 22% to 11% per substitution) due to increased polarity and conformational rigidity .

- Implication : The nine sarcosine units in Ac-{Gly(N-me)}-Sar₉ may limit membrane permeability compared to ester-containing analogs .

N-Methylation in Analytical Chemistry

(a) Derivatization with (N-Me)Py+B(OH)₂

- Catecholamine Analysis :

Data Tables

Table 1. Comparative Properties of Ac-{Gly(N-me)}-Sar₉ and Analogous Compounds

生物活性

Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar is a decapeptide that has garnered attention for its potential biological activities and applications in drug design. This compound, characterized by a unique structure comprising multiple sarcosine (Sar) residues, is explored for its implications in therapeutic contexts, particularly in the development of antibody-drug conjugates (ADCs).

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 770.83 g/mol. The presence of the N-methyl group in glycine enhances its hydrophobicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate receptor interactions and influence signaling pathways. Its design allows it to mimic natural peptides, facilitating binding to specific receptors involved in various physiological processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of peptide compounds. The incorporation of multiple Sar residues contributes to enhanced stability and resistance to enzymatic degradation, which is vital for therapeutic efficacy.

A study highlighted the importance of specific amino acid sequences in determining the binding affinity and specificity towards target receptors. The repetitive Sar units may also play a role in enhancing solubility and bioavailability, which are critical factors for drug development .

Antibody-Drug Conjugates (ADCs)

This compound has been investigated as a component in ADC formulations. ADCs leverage the specificity of antibodies to deliver cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The peptide's structure allows for effective conjugation with cytotoxic drugs while maintaining stability in circulation .

Table 1: Comparison of ADCs Utilizing Different Peptide Linkers

| Peptide Linker | Stability | Targeting Efficiency | Cytotoxicity |

|---|---|---|---|

| Ac-{Gly(N-me)}-Sar... | High | Moderate | High |

| Fmoc-bis-N-Methylglycine | Moderate | High | Moderate |

| Ac-Gly-Gly | Low | Low | High |

Research Findings

Recent research indicates that modifications to the peptide structure can significantly impact its biological activity. For instance, altering the number of Sar residues or the nature of the terminal groups can enhance binding affinity to specific receptors or improve pharmacokinetic properties .

Additionally, SAR studies have shown that specific configurations within the peptide can lead to different biological outcomes, emphasizing the need for thorough exploration during drug design .

常见问题

Basic Research Questions

Q. What are the established methodologies for synthesizing Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar and confirming its structural integrity?

- Methodological Answer : Synthesis typically employs solid-phase peptide synthesis (SPPS) with Fmoc chemistry, utilizing repetitive deprotection and coupling cycles. Structural confirmation requires tandem techniques:

- Mass Spectrometry (MS) : To verify molecular weight accuracy (e.g., MALDI-TOF or ESI-MS) .

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for sequence validation and N-methylation analysis, particularly at the Gly(N-me) residue .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for experimental use) .

- Data Table :

| Technique | Purpose | Critical Parameters |

|---|---|---|

| SPPS | Peptide assembly | Coupling efficiency (>99% per step) |

| HPLC | Purity assessment | Retention time, peak symmetry |

| NMR | Structural confirmation | Chemical shift alignment (δ 2.7–3.1 ppm for N-methyl groups) |

Q. How do researchers determine the solubility and stability of this compound under physiological conditions?

- Methodological Answer : Solubility is tested via serial dilution in buffers (e.g., PBS, pH 7.4), monitored by turbidity measurements. Stability assays include:

- Circular Dichroism (CD) Spectroscopy : To track conformational changes over time .

- Accelerated Degradation Studies : Exposure to elevated temperatures (e.g., 37°C for 72 hours) with HPLC monitoring .

Advanced Research Questions

Q. What experimental designs are optimal for studying the conformational dynamics of this compound in membrane-mimetic environments?

- Methodological Answer : Use multi-modal approaches:

- Molecular Dynamics (MD) Simulations : All-atom simulations in lipid bilayers (e.g., DPPC membranes) to predict folding patterns .

- Surface Plasmon Resonance (SPR) : To quantify binding kinetics with lipid vesicles .

- Fluorescence Quenching : Tryptophan analogs or environmental probes (e.g., ANS) to assess hydrophobic interactions .

- Data Contradiction Analysis : Discrepancies between MD predictions and experimental data (e.g., SPR) may arise from force field inaccuracies, necessitating iterative refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。